Ethyl 3-heptylsulfanylpropanoate

Description

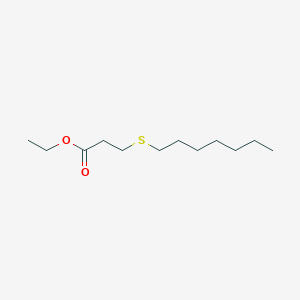

Ethyl 3-heptylsulfanylpropanoate is an organosulfur compound characterized by an ethyl ester group, a propanoate backbone, and a heptylsulfanyl (thioether) substituent at the 3-position.

Properties

CAS No. |

49833-53-6 |

|---|---|

Molecular Formula |

C12H24O2S |

Molecular Weight |

232.38 g/mol |

IUPAC Name |

ethyl 3-heptylsulfanylpropanoate |

InChI |

InChI=1S/C12H24O2S/c1-3-5-6-7-8-10-15-11-9-12(13)14-4-2/h3-11H2,1-2H3 |

InChI Key |

KFQSOSOSEIHVEW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCSCCC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-heptylsulfanylpropanoate typically involves the esterification of 3-heptylsulfanylpropanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group into an alcohol, resulting in the formation of 3-heptylsulfanylpropanol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: 3-Heptylsulfanylpropanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-heptylsulfanylpropanoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.

Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 3-heptylsulfanylpropanoate depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The sulfur atom in the heptylsulfanyl group can form interactions with various biomolecules, potentially leading to antimicrobial effects.

Comparison with Similar Compounds

Ethyl 3-(Methylsulfonyl)propanoate

- Structure : Features a methylsulfonyl (–SO₂–CH₃) group at the 3-position.

- Molecular Formula : C₆H₁₂O₄S (MW: 180.22 g/mol).

- Key Differences :

- The sulfonyl group is highly oxidized, enhancing electrophilicity and stability compared to thioethers.

- Likely more reactive in nucleophilic substitution or elimination reactions due to the sulfonyl leaving group.

- Applications: Intermediate in pharmaceuticals, where sulfonyl groups improve metabolic stability .

Ethyl 3-(Phenylsulfinyl)propanoate

- Structure : Contains a phenylsulfinyl (–SO–C₆H₅) group.

- Key Differences: The sulfoxide group introduces chirality, affecting stereochemical outcomes in synthesis. Aromatic phenyl substituents may increase π-π stacking interactions, influencing solubility and crystallinity. Applications: Potential use in asymmetric catalysis or chiral drug synthesis .

Ethyl 3-[(Furan-2-ylmethyl)sulfanyl]propanoate

- Structure : Substituted with a furfurylsulfanyl (–S–CH₂–C₄H₃O) group.

- Reduced lipophilicity compared to heptyl chains, impacting membrane permeability in biological systems. Applications: Flavoring agents or intermediates in heterocyclic chemistry .

Ethyl 3-Oxo-2-phenylsulfanylpropanoate

- Structure : Features a ketone (oxo) at the 3-position and a phenylsulfanyl group at the 2-position.

- Key Differences: The ketone enables keto-enol tautomerism, increasing reactivity in condensation or Michael addition reactions. Altered regiochemistry (sulfanyl at position 2 vs. 3) may affect steric interactions in catalytic processes. Applications: Building block for β-keto thioethers in medicinal chemistry .

Comparative Analysis Table

Research Findings and Implications

- Reactivity: Thioether-containing compounds like this compound are less prone to oxidation than sulfoxides or sulfones, making them stable intermediates in long-chain syntheses. However, sulfones (e.g., methylsulfonyl analog) offer better leaving-group ability for nucleophilic reactions .

- Conversely, furan-based analogs may exhibit reduced metabolic stability due to aromatic oxidation .

- Industrial Use: this compound’s aliphatic chain suggests utility in surfactants or lubricants, whereas phenyl or furan derivatives are more suited for fine chemicals or pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.